molecular formula C22H17N3O4S B305699 (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Cat. No. B305699
M. Wt: 419.5 g/mol
InChI Key: QODBGRYTNYPGEG-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid, also known as MTI-101, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. In

Mechanism of Action

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid works by inhibiting the activity of a protein called Hsp90, which is involved in the folding and stabilization of other proteins. Inhibition of Hsp90 leads to the degradation of client proteins, many of which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has also been shown to induce DNA damage and inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One advantage of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is its specificity for Hsp90, which reduces the likelihood of off-target effects. However, its potency can also be a limitation, as it may require high concentrations to achieve therapeutic effects. Additionally, the synthesis of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid can be complex and time-consuming, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid. One area of interest is the development of more potent and selective Hsp90 inhibitors. Another area of interest is the combination of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid, as well as its potential use in clinical trials.

Synthesis Methods

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is synthesized through a multi-step process that involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form 1-(2-methylphenyl)-3-oxobutan-1-amine. This intermediate is then reacted with thiosemicarbazide to form 1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidine-5-carboxylic acid. The final step involves the reaction of this intermediate with indole-3-acetic acid to form (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid.

Scientific Research Applications

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-[(E)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C22H17N3O4S/c1-13-6-2-4-8-17(13)25-21(29)16(20(28)23-22(25)30)10-14-11-24(12-19(26)27)18-9-5-3-7-15(14)18/h2-11H,12H2,1H3,(H,26,27)(H,23,28,30)/b16-10+

InChI Key

QODBGRYTNYPGEG-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)NC2=S

SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)NC2=S

Origin of Product

United States

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